1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 32:0 zwitterion obtained by transfer of a proton from the phosphate to the amino group of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. It is a tautomer of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.
PE(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
PE(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
923-61-5
VCID:
VC20804679
InChI:
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Molecular Formula:
C37H74NO8P
Molecular Weight:
692.0 g/mol
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
CAS No.: 923-61-5
Cat. No.: VC20804679
Molecular Formula: C37H74NO8P
Molecular Weight: 692.0 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 32:0 zwitterion obtained by transfer of a proton from the phosphate to the amino group of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. It is a tautomer of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. PE(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 923-61-5 |
| Molecular Formula | C37H74NO8P |
| Molecular Weight | 692.0 g/mol |
| IUPAC Name | 2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
| Standard InChI | InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1 |
| Standard InChI Key | SLKDGVPOSSLUAI-PGUFJCEWSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
| Appearance | White to Off-White Solid |
| Melting Point | >134°C (dec.) |
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